![molecular formula C25H26N2O5 B2515309 1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887468-00-0](/img/structure/B2515309.png)
1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1’-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, a pyrrolidine ring, a carbonyl group, and a chroman ring. These functional groups suggest that the compound could have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .Scientific Research Applications
Antioxidant Properties
Chromones and their derivatives, including structures similar to the mentioned compound, have been recognized for their potent antioxidant properties. These properties are attributed to their ability to neutralize active oxygen species and inhibit free radical processes, which are essential for preventing or delaying cell impairment leading to diseases such as inflammation, diabetes, cancer, and more (Yadav et al., 2014).
Spiro Compounds in Drug Discovery
Spiropiperidines, as a class to which the mentioned compound is structurally related, have gained popularity in drug discovery due to their three-dimensional chemical space exploration potential. The methodology used for constructing spiropiperidines, including synthetic strategies for spiropiperidines as potential drug discovery candidates, has been reviewed, highlighting their application in natural product synthesis and drug development projects (Griggs et al., 2018).
Role in Developing Antioxidant Drugs
Spirocyclic derivatives have been extensively explored for their antioxidant activities, crucial for developing drugs targeting diseases associated with oxidative stress, such as neurodegenerative diseases, cancer, and cardiovascular disorders. The structural features of spiro compounds, including oxygen atoms and phenolic groups, are essential for their activity, indicating the potential research applications of the mentioned compound in antioxidant drug development (Acosta-Quiroga et al., 2021).
Potential in CNS Drug Development
Compounds with pyrrolidine structures, which are related to the mentioned compound, have shown promise as scaffolds for developing central nervous system (CNS) acting drugs. Their structural diversity and stereoisomerism play a significant role in their biological activity, offering a wide range of potential applications in treating CNS disorders (Saganuwan, 2017).
Applications in Photochromic Materials
Research on spiropyrans and spirooxazines, compounds structurally related to the mentioned chemical, has highlighted their applications in developing novel, multifunctional materials due to their photochromic properties. These applications include sensing, probing, and optical elements, leveraging the reversible physicochemical property changes under specific stimuli (Xia et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1'-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-31-19-8-6-18(7-9-19)27-16-17(14-23(27)29)24(30)26-12-10-25(11-13-26)15-21(28)20-4-2-3-5-22(20)32-25/h2-9,17H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMYFTWNQQXQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2515226.png)

![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)
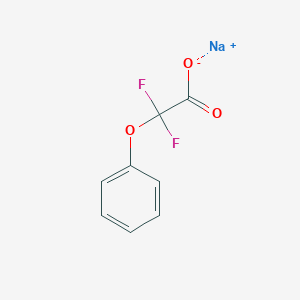
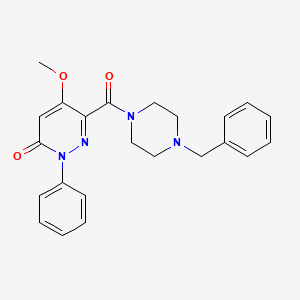
![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2515231.png)

![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)
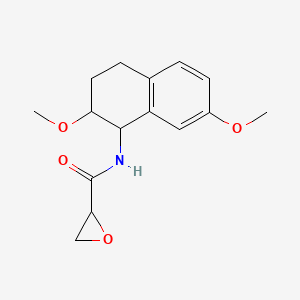

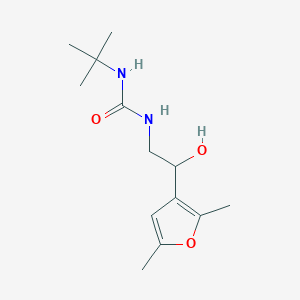
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)
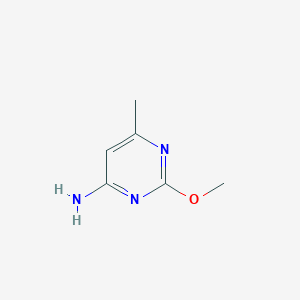
![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)